

The Role of CDK2-IN-15 in Cell Cycle Regulation: A Technical Guide

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Compound of Interest

Compound Name: CDK2-IN-15

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Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. **CDK2-IN-15**, also known as INX-315, is a potent and selective small molecule inhibitor of CDK2. This technical guide provides an in-depth overview of the role of **CDK2-IN-15** in the cell cycle, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction to CDK2 and its Role in the Cell Cycle

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDK2, in complex with its regulatory partners, Cyclin E and Cyclin A, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle. The CDK2/Cyclin E complex is instrumental in initiating DNA replication, while the CDK2/Cyclin A complex is required for the progression through and exit from S phase.

The activity of CDK2 is meticulously controlled through multiple mechanisms, including the binding of cyclins, activating phosphorylation by CDK-activating kinase (CAK), and inhibitory phosphorylation at Threonine 14 and Tyrosine 15. Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), leads to uncontrolled cell proliferation and is a common feature in several human cancers, including ovarian, breast, and gastric cancers. This dependency on CDK2 in certain tumor types provides a therapeutic window for selective inhibitors.

CDK2-IN-15 (INX-315): A Potent and Selective CDK2 Inhibitor

CDK2-IN-15 (INX-315) is a novel and highly selective inhibitor of CDK2. Its mechanism of action involves binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of cellular events culminating in cell cycle arrest and, in some contexts, cellular senescence.

Biochemical and Cellular Activity

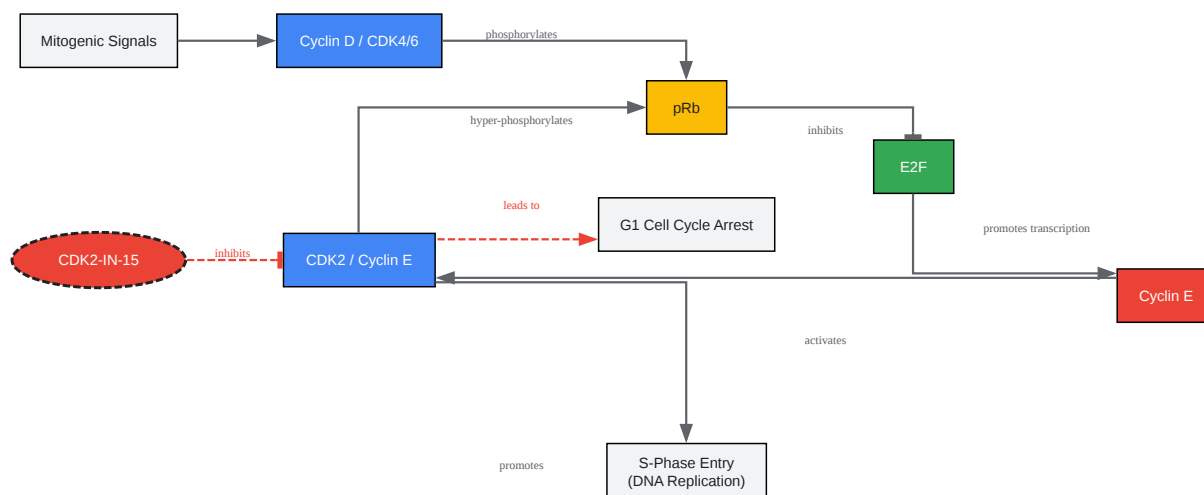
The potency and selectivity of **CDK2-IN-15** have been characterized through various biochemical and cellular assays. The inhibitor demonstrates high affinity for CDK2/Cyclin E and CDK2/Cyclin A complexes while exhibiting significantly lower activity against other CDKs and a broad panel of kinases.

Target	Biochemical IC50 (nM)	Cellular IC50 (nM)	Assay Type	Reference
CDK2/Cyclin E1	0.6	2.3	Biochemical, NanoBRET	[1][2][3]
CDK2/Cyclin A	2.4	-	Biochemical	[2]
CDK1/Cyclin B	30	374	Biochemical, NanoBRET	[2]
CDK4/Cyclin D1	133	-	Biochemical	[2]
CDK6/Cyclin D3	338	-	Biochemical	[2]
CDK9/Cyclin T	73	2950	Biochemical, NanoBRET	[2]

Cell Line (Cancer Type)	CCNE1 Status	Proliferation IC50 (nM)	Reference
MKN1 (Gastric)	Amplified	Potent (not specified)	[2]
OVCAR3 (Ovarian)	Amplified	Potent (not specified)	[3]
MCF7 (Breast, Palbociclib Resistant)	Not Amplified	113 (in presence of Palbociclib)	[2]
Normal Cells	Wild-type	1430	[3]

Core Signaling Pathway of CDK2 Inhibition by CDK2-IN-15

CDK2-IN-15 primarily exerts its effect by disrupting the G1/S transition of the cell cycle. The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by **CDK2-IN-15**.



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Caption: **CDK2-IN-15** inhibits the CDK2/Cyclin E complex, preventing Rb hyper-phosphorylation and leading to G1 arrest.

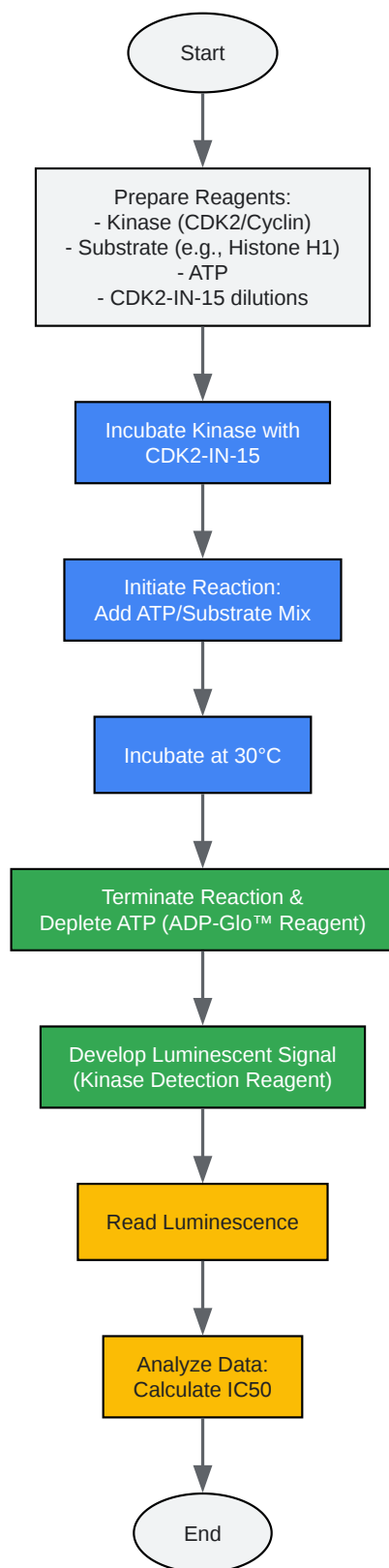
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of **CDK2-IN-15** in the cell cycle.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Workflow Diagram:



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Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Detailed Protocol:

- Reagent Preparation:
 - Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT).
 - Dilute CDK2/Cyclin E or A enzyme and substrate (e.g., Histone H1) in the 2X kinase buffer.
 - Prepare a 2X ATP solution in the kinase buffer.
 - Perform serial dilutions of **CDK2-IN-15** in DMSO, then dilute in kinase buffer.
- Assay Plate Setup:
 - Add 5 μL of each **CDK2-IN-15** dilution to the wells of a 384-well plate.
 - Add 5 μL of the 2X kinase/substrate mix to each well.
 - Incubate for 10 minutes at room temperature.
- Kinase Reaction:
 - Initiate the reaction by adding 10 μL of the 2X ATP solution to each well.
 - Incubate for a defined period (e.g., 60 minutes) at 30°C.
- Signal Detection (ADP-Glo™):
 - Add 20 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 40 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.

- Data Acquisition and Analysis:
 - Measure luminescence using a plate reader.
 - Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Detailed Protocol:

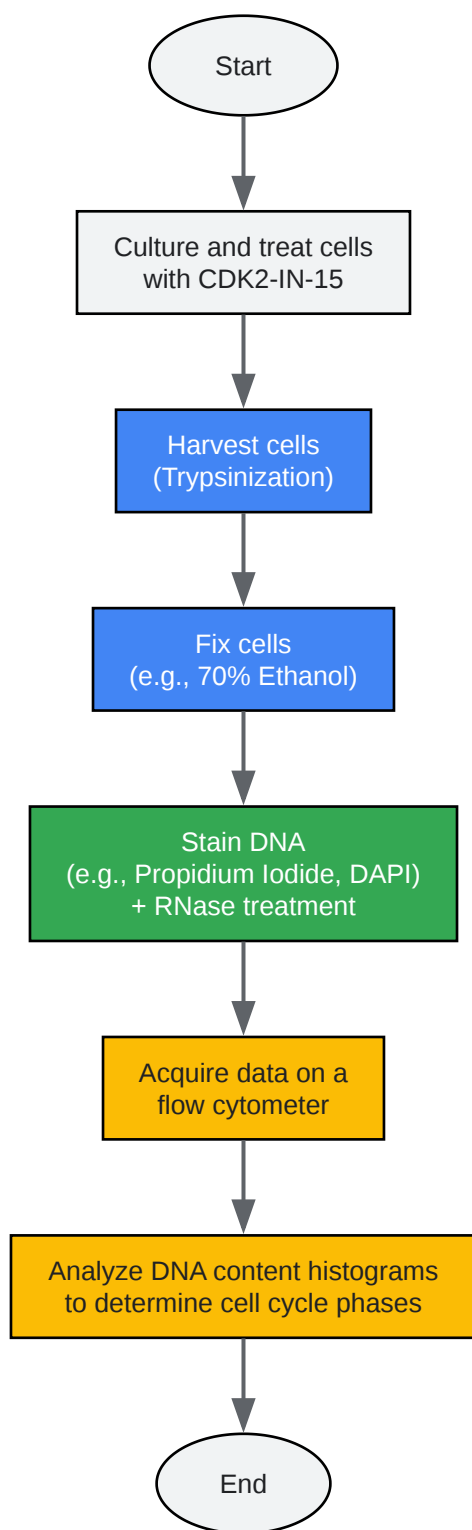
- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **CDK2-IN-15** in cell culture medium.
 - Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Lysis and Signal Detection (CellTiter-Glo®):
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure luminescence using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with **CDK2-IN-15**.

Workflow Diagram:



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Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

- Cell Treatment:
 - Plate cells and treat with various concentrations of **CDK2-IN-15** for a desired time period (e.g., 24 or 48 hours).
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then store at -20°C overnight.
- DNA Staining:
 - Wash the fixed cells with PBS.
 - Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A to prevent staining of double-stranded RNA.
 - Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry Analysis:
 - Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
 - Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[2]

Conclusion

CDK2-IN-15 (INX-315) is a potent and selective inhibitor of CDK2 that effectively induces G1 cell cycle arrest in cancer cells with dysregulated CDK2 activity, particularly those with CCNE1 amplification.[3] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on CDK2-targeted therapies. The ability

of **CDK2-IN-15** to overcome resistance to CDK4/6 inhibitors highlights its potential as a valuable therapeutic agent in oncology.[2] Further investigation and clinical development of this and other selective CDK2 inhibitors are warranted.

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